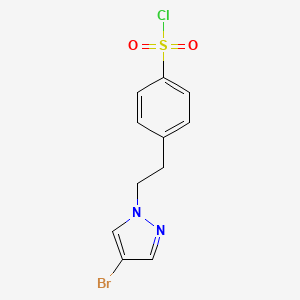![molecular formula C19H14O4 B12819086 5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one: is a chemical compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol This compound is characterized by its unique structure, which includes a benzo[c]fluorenone core substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: The synthesis begins with appropriate aromatic precursors.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may involve catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets and pathways within cells . The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may modulate specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Hydroxy-2,3-dimethoxy-7H-benzo[c]fluoren-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-hydroxy-2,3-dimethoxybenzo[c]fluoren-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-16-8-12-13(9-17(16)23-2)18-10-5-3-4-6-11(10)19(21)14(18)7-15(12)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFZPGHVAXTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
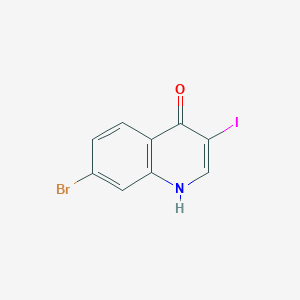
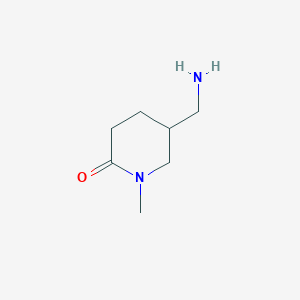
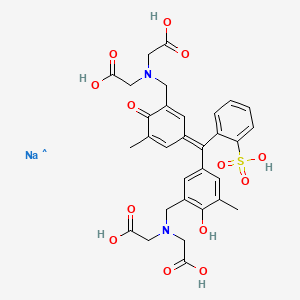
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

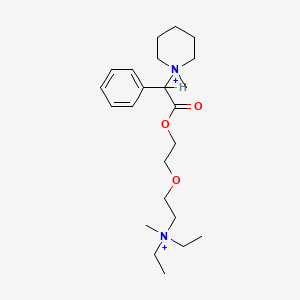

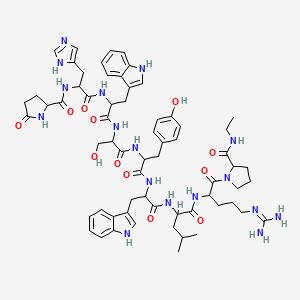
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
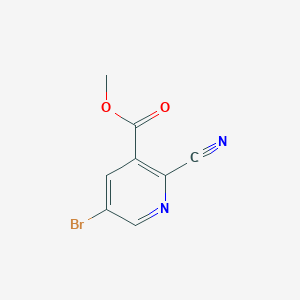
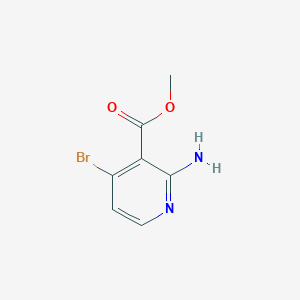
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
